molecular formula C22H16N2O2 B13372315 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one

9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one

Cat. No.: B13372315
M. Wt: 340.4 g/mol
InChI Key: ULMOAFBCJLZSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinoline moiety fused with a pyrrolo ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminoarylacrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions has been reported to yield pyrrolo[3,4-c]quinolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, the Claisen–Schmidt condensation reaction of benzo[h]pyrano[3,4-b]quinolin-8-one with aromatic aldehydes under eco-friendly solvent-free conditions has been reported .

Major Products

The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce dihydroquinoline derivatives.

Scientific Research Applications

9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological systems and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones have been shown to inhibit blood coagulation factors Xa and XIa . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and pyrrolo derivatives, such as:

Uniqueness

The uniqueness of 9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one lies in its specific structure, which combines a quinoline moiety with a pyrrolo ring

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

14-(4-methoxyphenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one

InChI

InChI=1S/C22H16N2O2/c1-26-17-10-8-16(9-11-17)24-13-20-19(22(24)25)12-15-7-6-14-4-2-3-5-18(14)21(15)23-20/h2-12H,13H2,1H3

InChI Key

ULMOAFBCJLZSSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.